N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the racetam family, which is known for its nootropic properties. This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. It has gained attention in scientific research due to its potential cognitive-enhancing effects and various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the alkylation of pyrrolidin-2-one derivatives. One common method includes the reaction of chloroacetamide with pyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cognitive functions and neuroprotection.
Medicine: Explored for its potential use in treating neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of pharmaceuticals and as a research chemical.
Mechanism of Action
The exact mechanism of action of N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood. it is believed to modulate neurotransmitter systems, particularly the cholinergic system. The compound may enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. It may also interact with other neurotransmitter receptors and pathways, contributing to its cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Piracetam: The parent compound of the racetam family, known for its cognitive-enhancing properties.
Aniracetam: A more potent analog of piracetam with additional anxiolytic effects.
Oxiracetam: Another analog with stimulant and cognitive-enhancing properties.
Phenylpiracetam: A phenylated derivative with enhanced potency and stimulant effects.
Uniqueness
N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other racetams. Its ethyl group and pyrrolidin-2-one core structure contribute to its unique interaction with neurotransmitter systems and potential therapeutic applications .
Properties
IUPAC Name |
N-ethyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-7(11)6-10-5-3-4-8(10)12/h2-6H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHZANCDNFKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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